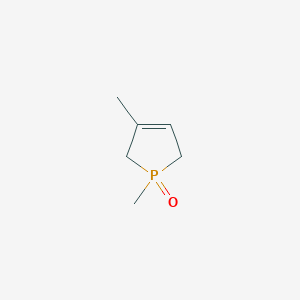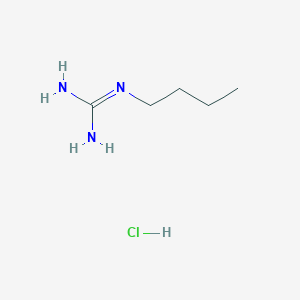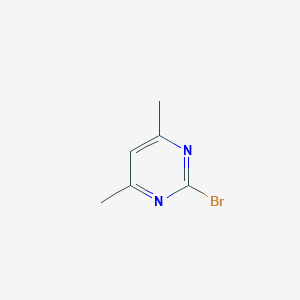
Bensalan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bensalan, also known as 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide, is a brominated benzamide derivative with the molecular formula C14H10Br3NO2. It is characterized by its three bromine atoms and a hydroxyl group attached to a benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bensalan can be synthesized through a multi-step process involving the bromination of benzamide derivatives. One common method involves the following steps:
Bromination of Salicylic Acid: Salicylic acid is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3,5-dibromosalicylic acid.
Formation of Benzyl Bromide: Benzyl alcohol is converted to benzyl bromide using hydrobromic acid.
Coupling Reaction: The 3,5-dibromosalicylic acid is then coupled with benzyl bromide in the presence of a base like sodium hydroxide to form 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Bromination: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bensalan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Hydroxyl or amino-substituted benzamides.
Applications De Recherche Scientifique
Bensalan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bensalan involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in cancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Bensalan can be compared with other brominated benzamide derivatives, such as:
3,5-Dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
3,5-Dibromo-N-(4-methylbenzyl)-2-hydroxybenzamide: Contains a methyl group, which affects its solubility and interaction with biological targets.
This compound is unique due to its specific combination of bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
15686-76-7 |
|---|---|
Formule moléculaire |
C14H10Br3NO2 |
Poids moléculaire |
463.95 g/mol |
Nom IUPAC |
3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20) |
Clé InChI |
SHZKJIKDCJBWRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
| 15686-76-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)











